2-Hydroxy-3,4,5,6-tetramethoxychalcone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

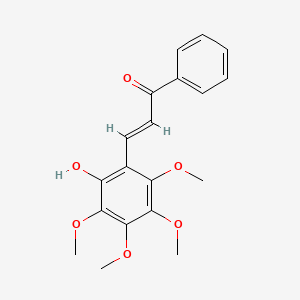

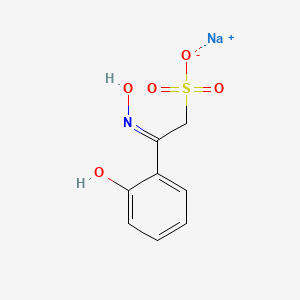

2-Hydroxy-3,4,5,6-tetramethoxychalcone is a member of the class of chalcones . It’s a known chalcone derivative with anti-inflammatory activities . This compound can be found in Ageratina altissima, Chromolaena odorata, and other organisms .

Molecular Structure Analysis

The molecular formula of this compound is C19H20O6 . The structure includes a benzyloxy group at position 4, a hydroxy group at position 2’, and methoxy groups at positions 3’, 4’, 5’, and 6’ respectively .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and multifaceted . More research is needed to fully understand these reactions.Physical and Chemical Properties Analysis

The molecular weight of this compound is 344.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The exact mass is 344.12598835 g/mol .Aplicaciones Científicas De Investigación

Cytotoxicity and Cancer Treatment:

- It was found to be a potent in vitro cytotoxic agent with selective activity against cell lines derived from human lung cancer, causing G1 phase cell-cycle arrest in A549 lung adenocarcinoma cells through a p53-dependent pathway, and demonstrated in vivo tumor growth suppression (Rao et al., 2010).

- Another study focused on synthesizing and evaluating 2'-hydroxychalcones and flavones, including 2-Hydroxy-3,4,5,6-tetramethoxychalcone, as inhibitors of inflammatory mediators. The compound showed potential for topical anti-inflammatory effects in mice (Ballesteros et al., 1995).

Pharmacological Properties:

- A study on dihydrochalcones isolated from Lindera lucida, including this compound, identified their structural properties through spectral analyses and chemical correlations (Leong et al., 1998).

- Research on the synthesis and antiproliferative activity of polymethoxychalcones and polymethoxyflavones, including this compound, showed that many synthetic compounds exhibited moderate to potent antiproliferative activities against human cancer cell lines, suggesting their potential in cancer treatment (Vongdeth et al., 2019).

Chemical Synthesis and Analysis:

- The synthesis of aminoalkyl-substituted polymethoxychalcone derivatives from this compound demonstrated antiproliferative activities against human cancer cells, indicating the potential of such derivatives in pharmacological applications (Mingxia et al., 2016).

Mecanismo De Acción

Target of Action

Chalcones, in general, are known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

It has been found that chalcones can modulate the metabolism of carcinogens by inhibiting distinct phase 1 metabolic enzymes and activating phase 2 detoxifying enzymes .

Biochemical Pathways

Chalcones are known to be involved in various biological activities, including antioxidant, anti-inflammatory, antimicrobial, anticancer, antifungal, and antiviral properties .

Result of Action

It has been suggested that chalcones exhibit antioxidant effects and display anti-inflammatory properties .

Action Environment

It is known that chalcones have a general distribution in vegetables and other plants , suggesting that they may be influenced by factors such as soil composition, climate, and other environmental conditions.

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 2-Hydroxy-3,4,5,6-tetramethoxychalcone are not fully understood due to the limited research available. It has been found to have antibacterial activity, with a minimum inhibitory concentration (MIC) value of 10 μg/mL for E. coli and S. epidermis .

Cellular Effects

Propiedades

IUPAC Name |

(E)-3-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)-1-phenylprop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-22-16-13(10-11-14(20)12-8-6-5-7-9-12)15(21)17(23-2)19(25-4)18(16)24-3/h5-11,21H,1-4H3/b11-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHFCYYMOLJMDZ-ZHACJKMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1C=CC(=O)C2=CC=CC=C2)O)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C(=C1/C=C/C(=O)C2=CC=CC=C2)O)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-[(2'S)-Amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester, Hydrochloride](/img/structure/B561921.png)

![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionic Acid](/img/no-structure.png)

![2-Acetamido-2-deoxy-N-[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine](/img/structure/B561932.png)

![2-Amino-3-[(methyl-d3)amino]-5-phenylpyridine](/img/structure/B561941.png)